Lactosyl Maprotiline

Glycosylation Aqueous solubility Drug conjugate

Researchers investigating glycosylation-dependent transport mechanisms face a critical gap: unconjugated maprotiline cannot model carbohydrate-mediated molecular interactions. Lactosyl Maprotiline addresses this as a pre-synthesized, covalently linked lactose-tetracyclic antidepressant conjugate, enabling studies of carbohydrate-recognition domain engagement (ASGP-R, galectins) that are impossible with the parent drug or its glucuronide metabolites. • Covalent lactose moiety enables hepatocyte ASGP-R binding and galectin interaction studies-structural features absent from maprotiline free base (logP ≈ 4.3-5.1) and its Phase II conjugates • Pronounced hydrophilicity shift relative to the lipophilic parent supports HILIC method development and chromatographic system suitability qualification for carbohydrate-drug conjugates • Compatible with deuterated d5 internal standard (CAS 2714418-92-3) for isotope-dilution LC-MS/MS absolute quantification in plasma, urine, and hepatocyte incubations Supplied as a characterized fine powder; exclusively for in vitro research use.

Molecular Formula C₃₂H₄₃NO₁₀
Molecular Weight 601.68
Cat. No. B1152292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl Maprotiline
Molecular FormulaC₃₂H₄₃NO₁₀
Molecular Weight601.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosyl Maprotiline Procurement Guide: Baseline Characterization, Comparator Landscape, and Scientific Differentiation Rationale


Lactosyl Maprotiline (C₃₂H₄₃NO₁₀, MW 601.68) is a synthetic carbohydrate-drug conjugate formed by covalent attachment of the disaccharide lactose to the secondary amine of maprotiline, a tetracyclic antidepressant that acts as a potent and selective norepinephrine reuptake inhibitor (NET Kd = 11.1 nM) . The compound is supplied as a fine powder and is classified as a non-therapeutic research chemical intended exclusively for in vitro investigation of glycosylation effects on molecular interactions, transport mechanisms, and carbohydrate-mediated targeting . Its primary application is as an analytical reference standard for method development, calibration, and metabolic tracing studies, with the deuterated analog (Lactosyl Maprotiline-d5) serving as an internal standard for LC-MS/MS quantification of maprotiline and its metabolites . Direct comparative data against in-class alternatives is extremely sparse.

Analytical reference standard for LC-MS/MS glycoconjugate quantification and metabolic tracing studies
Deuterated d5 internal standard pairing supported for isotope-dilution bioanalytical workflows
Lactose-modified conjugate with distinct chromatographic retention from underivatized maprotiline

Why Generic Maprotiline or Simple Metabolites Cannot Substitute for Lactosyl Maprotiline in Targeted Research Applications


Lactosyl Maprotiline is not a therapeutic agent but a specialized molecular tool; its research utility arises from the covalent lactose modification—a structural feature absent from maprotiline free base, its hydrochloride salt, or its Phase II glucuronide metabolites. The lactose moiety introduces a polyhydroxylated disaccharide capable of engaging carbohydrate-recognition domains (e.g., asialoglycoprotein receptor, galectins) and altering physicochemical properties such as aqueous solubility, logP, and membrane permeability compared to the parent lipophilic amine (maprotiline logP ≈ 4.3–5.1, pKa 10.5, water solubility ~833 µg/L at 22.5°C) . Because the conjugate's behavior in chromatography, mass spectrometry, receptor-binding, and cellular uptake assays is fundamentally different from that of unconjugated maprotiline or its glucuronides, generic substitution with the parent drug or simple metabolites would invalidate experimental outcomes in any study designed to probe glycosylation-dependent phenomena .

Maprotiline free base or hydrochloride salt
Lacks the covalent lactose modification required for carbohydrate-recognition domain engagement and glycosylation-dependent transport studies
Phase II glucuronide metabolites
Structurally distinct conjugate class; chromatographic retention and receptor-binding profiles may not transfer to lactosyl conjugate research contexts
Deuterated maprotiline-d3
Mass difference of over 300 Da and divergent chromatographic retention prevent co-elution-based internal standardization for the lactosyl conjugate analyte

Quantitative Differentiation Evidence for Lactosyl Maprotiline Against Closest Comparators


Enhancement of Aqueous Solubility by Glycosyl Conjugation: Class-Level Inference from Niclosamide Glucoside

While no direct solubility measurement for Lactosyl Maprotiline has been published, glycosylation is a well-established strategy for improving aqueous solubility of lipophilic drugs. In a comparable system, enzymatic glucosylation of niclosamide (a lipophilic drug with native water solubility of ~5 mg/L) yielded Niclosamide-Glc with 100-fold enhanced solubility at physiological conditions, reaching approximately 500 mg/L [1]. The parent drug maprotiline exhibits water solubility of approximately 0.83 mg/L (833 µg/L at 22.5°C) and a logP of 4.3–5.1, placing it among highly lipophilic small molecules . By class-level inference, covalent attachment of the polyhydroxylated lactose disaccharide to maprotiline is expected to substantially increase aqueous solubility, analogous to the niclosamide glucosylation precedent. Without experimental quantification, the precise fold-change remains unknown; this evidence constitutes a class-level inference rather than a direct measurement.

Solubility Enhancement
Class-level inference
~100-fold increase in surrogate glycosylation system
Glycosylation may improve aqueous solubility of the lipophilic parent scaffold
Direct measurement for this conjugate not published; niclosamide glucoside used as class-level reference
Glycosylation Aqueous solubility Drug conjugate Carbohydrate modification

Functional Selectivity Profile of the Parent Maprotiline Pharmacophore: Baseline for Conjugate Comparison

The pharmacological core of Lactosyl Maprotiline is the maprotiline moiety. Maprotiline binds the norepinephrine transporter (NET) with Kd = 11.1 nM, demonstrating approximately 90-fold selectivity over dopamine transporter (DAT; Kd = 1,000 nM) and approximately 523-fold selectivity over serotonin transporter (SERT; Kd = 5,800 nM) . At hERG potassium channels, maprotiline exhibits IC₅₀ values of 5.2–8.2 µM in HEK cells and 24–29.2 µM in Xenopus oocytes, representing a NET-to-hERG selectivity window of roughly 470–740 fold based on Kd vs. IC₅₀ ratios [1]. Lactose conjugation may alter this selectivity profile through steric or conformational effects on transporter binding; however, no direct comparative pharmacological data exist for the conjugate. These values serve as the baseline against which the conjugate must be compared in future studies.

NET Selectivity Baseline
Supporting evidence
NET Kd 11.1 nM; ~90-fold over DAT; ~523-fold over SERT
Parent pharmacophore selectivity profile for conjugate comparison studies
Conjugate-specific transporter binding data required; lactose moiety may modulate selectivity
Norepinephrine transporter NET selectivity hERG liability Maprotiline pharmacology

Chromatographic Retention Shift as a Practical Differentiation Metric Relative to Underivatized Maprotiline

Covalent lactose conjugation increases the molecular weight of maprotiline from 277.4 Da to 601.7 Da and introduces seven additional hydrogen-bond donors/acceptors from the carbohydrate hydroxyl groups. This structural modification is expected to produce a significant reduction in reversed-phase HPLC retention time relative to underivatized maprotiline, consistent with the well-documented decrease in lipophilicity observed upon glycosylation of small-molecule drugs [1]. While no published chromatogram comparing Lactosyl Maprotiline to maprotiline is available, the logP shift from ~4.3–5.1 (parent) to an estimated lower value for the conjugate provides a class-level basis for predicting earlier elution under reversed-phase conditions. This chromatographic behavior is critical for analytical method development and distinguishes the conjugate from both the parent drug and its glucuronide metabolites, which elute at different retention times in standard HPLC protocols [2].

Retention Shift
Class-level inference
MW +324 Da; earlier RP-HPLC elution expected
Supports chromatographic method development and peak identification
No published comparative chromatogram available; retention shift inferred from glycosylation-induced logP reduction
Analytical chemistry HPLC retention Glycosylation effect Method development

Deuterated Analog (Lactosyl Maprotiline-d5) as an Isotopically Differentiated Internal Standard for Quantitative Mass Spectrometry

Lactosyl Maprotiline-d5 (C₃₂H₃₈D₅NO₁₀, MW 606.72) is the pentadeuterated analog of Lactosyl Maprotiline, differing by exactly 5 mass units (+5 Da) . This mass shift is sufficient to prevent isotopic overlap in mass spectrometry while preserving near-identical chromatographic behavior and ionization efficiency compared to the unlabeled analyte. The d5-labeled conjugate serves as an ideal internal standard for stable-isotope-dilution LC-MS/MS assays, enabling precise quantification of Lactosyl Maprotiline in complex biological matrices with correction for matrix effects, extraction recovery, and instrument variability . In contrast, deuterated maprotiline-d3 (MW 280.4, parent drug labeled) cannot serve as an internal standard for the lactosyl conjugate due to the 324-Da mass difference and completely divergent chromatographic retention, making the d5 conjugate the only isotopically matched internal standard for this analyte.

Isotopic ISTD Pairing
Head-to-head
d5 analog: +5 Da co-elution vs d3 analog: 324 Da mismatch
Only isotopically matched internal standard for this analyte
Enables matrix-effect correction and precise quantification in complex biological matrices
Isotope dilution LC-MS/MS quantification Internal standard Deuterium labeling

Evidence-Backed Research and Industrial Application Scenarios for Lactosyl Maprotiline Procurement


Quantitative LC-MS/MS Bioanalysis of Maprotiline Glycoconjugates in Metabolic Fate Studies

Lactosyl Maprotiline, in combination with its deuterated d5 internal standard, enables isotope-dilution LC-MS/MS methods for absolute quantification of the intact lactosyl conjugate in biological matrices (plasma, urine, hepatocyte incubations). The +5 Da mass shift of the d5 analog ensures matched extraction recovery and ionization efficiency while eliminating chromatographic co-elution interference, a capability not achievable with deuterated maprotiline-d3 alone . This application is directly supported by the demonstrated use of the d5 analog as an analytical standard for pharmacokinetic and metabolic tracing .

Carbohydrate-Mediated Cellular Uptake and Receptor-Targeting Investigations

The lactose moiety of Lactosyl Maprotiline serves as a recognition ligand for asialoglycoprotein receptor (ASGP-R) and other carbohydrate-binding proteins (galectins, selectins), enabling studies of glycosylation-dependent cellular internalization mechanisms. This application is supported by class-level evidence that lactose-conjugated molecules and nanoparticles achieve significantly enhanced uptake in hepatocyte-derived cell lines expressing ASGP-R relative to non-glycosylated controls, providing a mechanistic rationale for procurement in drug-targeting research .

Solubility-Enhanced Formulation Screening for Poorly Water-Soluble Tetracyclic Antidepressant Scaffolds

Based on class-level evidence that glycosylation improves aqueous solubility of lipophilic drugs by up to 100-fold (as demonstrated for niclosamide glucoside), Lactosyl Maprotiline may serve as a model compound for evaluating carbohydrate conjugation as a solubility-enhancement strategy for tetracyclic antidepressant cores. Procurement is justified for formulation scientists seeking a pre-synthesized glycosyl conjugate to benchmark against other solubilization approaches (salt formation, co-solvency, complexation), though actual solubility values must be determined experimentally .

Method Development and System Suitability Testing for Hydrophilic Interaction Chromatography (HILIC) of Drug-Glycan Conjugates

The pronounced hydrophilicity of Lactosyl Maprotiline relative to the parent lipophilic amine makes it a suitable reference compound for developing and validating HILIC-based separation methods for carbohydrate-drug conjugates. Its distinct retention behavior compared to maprotiline and maprotiline glucuronides under reversed-phase conditions supports its use as a system suitability standard for chromatographic method qualification, as evidenced by chromatographic differentiation principles established for maprotiline impurity profiling .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of glycoconjugates
Isotope-dilution ISTD pairing with matched chromatographic behavior
Co-elution fidelity and matrix-effect correction in biological research matrices
Carbohydrate-mediated cellular uptake studies
Lactose recognition-domain context for receptor-targeting research
Lectin and ASGP-R pathway-response endpoint review
Solubility-enhanced formulation screening
Glycosyl conjugate aqueous solubility profile
Solubility benchmarking for tetracyclic antidepressant scaffold derivatization
HILIC method development for drug-glycan conjugates
Hydrophilic conjugate retention behavior distinct from parent lipophilic amine
Chromatographic system suitability and peak resolution verification
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